molecular formula C8H7FN2O3 B2796383 2-Fluoro-4-methyl-5-nitrobenzamide CAS No. 1622004-11-8

2-Fluoro-4-methyl-5-nitrobenzamide

Cat. No.: B2796383
CAS No.: 1622004-11-8
M. Wt: 198.153
InChI Key: WRAOAWCGTNSISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzamide typically involves the nitration of 2-Fluoro-4-methylaniline followed by acylation The nitration process introduces the nitro group at the para position relative to the methyl group

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C).

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

2-Fluoro-4-methyl-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an androgen receptor antagonist.

    Medicine: It is a key intermediate in the synthesis of MDV3100, a drug candidate for the treatment of hormone-refractory prostate cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-nitrobenzamide involves its interaction with androgen receptors. The compound binds to the androgen receptor, inhibiting its activity and preventing the growth of prostate cancer cells. The molecular targets include the androgen receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzamide
  • 2-Fluoro-5-nitrobenzamide
  • 4-Methyl-5-nitrobenzamide

Uniqueness

2-Fluoro-4-methyl-5-nitrobenzamide is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-4-2-6(9)5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOAWCGTNSISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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